Triton X-100
Overview
Description
Triton X: is a series of nonionic surfactants widely used in various scientific and industrial applications. These surfactants are prepared by the reaction of octylphenol with ethylene oxide, resulting in compounds commonly described as alkylaryl polyether alcohols . Triton X compounds are known for their ability to reduce surface tension and act as emulsifiers, detergents, and dispersing agents .
Mechanism of Action
Target of Action
Triton X-100 is a non-ionic surfactant that primarily targets cell membranes . It is widely used in laboratories to lyse cells to extract proteins or organelles, or to permeabilize the membranes of living cells . The compound interacts with the lipid bilayer of cell membranes, disrupting their structure and function .
Mode of Action
This compound interacts with its targets by disrupting the polar head group on the hydrogen bonding of the lipid bilayer . The detergent monomer inserts itself into the lipid bilayer, resulting in over-permeabilization and disruption of the cell structure . This disruption results in the production of pores through which ions may freely pass . This action inhibits conformational changes, hydrogen ion transport, and photophosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the integrity of the cell membrane. By disrupting the lipid bilayer, this compound affects the cell’s ability to maintain a light-dependent pH gradient . This disruption can lead to the inhibition of various cellular processes, including light-induced conformational changes and photophosphorylation .
Pharmacokinetics
It is known that this compound is soluble in water, toluene, xylene, trichloroethylene, ethylene glycol, ethyl ether, ethyl alcohol, isopropyl alcohol, and ethylene dichloride . It is insoluble in kerosene, mineral spirits, and naphtha, unless a coupling agent like oleic acid is used .
Result of Action
The primary result of this compound’s action is the lysis of cells and the extraction of proteins or organelles . It is also used to permeabilize the membranes of living cells . In addition, this compound is used for the inactivation of lipid-enveloped viruses (e.g., HIV, HBV, HCV) in the manufacturing of biopharmaceuticals .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its effectiveness can be affected by the presence of other substances in the solution. This compound has raised environmental concerns due to its degradation products possessing long-lasting estrogenic properties in fish, birds, and mammals, causing disruptions to their endocrine systems . As a result, its use has been restricted in some regions .
Biochemical Analysis
Biochemical Properties
Triton X-100 interacts with various biomolecules, primarily proteins, to exert its effects . It is often used in biochemical applications to solubilize proteins . This compound is considered a comparatively mild detergent, non-denaturing, and is reported in numerous references as a routinely added reagent .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by lysing cells to extract protein and cellular organelles . This compound can increase the permeability of cell membranes, which allows for the extraction of cellular components . It has been observed to cause changes in cell morphology, membrane permeability, and viability .
Molecular Mechanism
The mechanism of action of this compound is primarily through its interaction with cell membranes . It disrupts lipid bilayer structures, facilitating the extraction and solubilization of biological macromolecules . This disruption is achieved through the insertion of the detergent monomer into the lipid membrane, leading to a disruption of cellular structure .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . It has been observed that cell permeabilization caused by this compound is generally reversed within 24 hours, and treated cells continue to proliferate and show metabolic activity during the restoration of membrane integrity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, in a study on hyperlipidemia in rats, it was observed that the addition of this compound significantly modified certain results, with the impact dependent on the concentration of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during the process of solubilizing proteins and extracting cellular organelles .
Transport and Distribution
This compound is distributed within cells and tissues primarily through its interaction with cell membranes . It disrupts lipid bilayer structures, which allows it to be transported across the cell membrane and distributed within the cell .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane . Due to its ability to disrupt lipid bilayer structures, it is often found at the site of cell membranes where it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triton X surfactants are synthesized through the ethoxylation of octylphenol. The reaction involves the addition of ethylene oxide to octylphenol under controlled conditions, typically in the presence of a catalyst . The number of ethylene oxide units added determines the specific type of Triton X compound produced. For example, Triton X-100 has an average of 9-10 ethylene oxide units .
Industrial Production Methods: Industrial production of Triton X surfactants involves large-scale ethoxylation processes. The reaction is carried out in reactors where octylphenol and ethylene oxide are combined under controlled temperature and pressure conditions. The process is optimized to achieve the desired degree of ethoxylation and product purity .
Chemical Reactions Analysis
Types of Reactions: Triton X compounds primarily undergo reactions typical of nonionic surfactants. These include:
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Triton X compounds can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxygenated derivatives .
Scientific Research Applications
Triton X surfactants have a wide range of applications in scientific research, including:
Chemistry: Used as emulsifiers and dispersing agents in various chemical reactions and formulations.
Biology: Employed in cell lysis, protein extraction, and membrane protein solubilization.
Medicine: Used in the formulation of vaccines and other pharmaceutical products.
Industry: Applied in the production of detergents, cleaning agents, and emulsifiers for industrial processes.
Comparison with Similar Compounds
Tween-20: Another nonionic surfactant with similar emulsifying and solubilizing properties.
Nonidet P-40 (NP-40): Similar to Triton X-100 but with slightly different ethylene oxide chain lengths.
Igepal CA-630: Closely related to this compound, differing mainly in the length of the ethylene oxide chains.
Uniqueness: Triton X compounds are unique due to their specific balance of hydrophilic and hydrophobic properties, making them highly effective in a wide range of applications. Their ability to form stable micelles and solubilize hydrophobic molecules sets them apart from other surfactants .
Properties
IUPAC Name |
2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCQQPHGFMYQCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9002-93-1 | |
Record name | Polyethylene glycol mono(4-tert-octylphenyl) ether | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=9002-93-1 | |
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DSSTOX Substance ID |
DTXSID1058680 | |
Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |
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Molecular Weight |
250.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow viscous liquid; [Merck Index] Colorless to pale yellow viscous liquid with a slight odor; [Alfa Aesar MSDS] | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |
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CAS No. |
2315-67-5, 63869-93-2, 9002-93-1 | |
Record name | 4-Octylphenol monoethoxylate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=2315-67-5 | |
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Record name | 2-((1,1,3,3-Tetramethylbutyl)phenoxy)ethanol | |
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Record name | Octoxinol | |
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Record name | Ethanol, octylphenoxy- | |
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Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |
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Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |
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Record name | 2-[(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | |
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Record name | Poly(oxy-1,2-ethanediyl), α-[4-(1,1,3,3-tetramethylbutyl)phenyl]-ω-hydroxy | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Triton X-100 interact with biological membranes?
A1: this compound incorporates itself into phospholipid bilayers, eventually saturating the liposomes. This leads to the formation of mixed phospholipid-detergent micelles, ultimately resulting in a complete transition from lamellar structures to micelles. [] This process affects membrane permeability without significantly altering the morphology of the preparation. []
Q2: How does this compound interact with proteins?
A3: this compound can bind to both native and denatured proteins. While native diphtheria toxin does not bind this compound, its denatured form and the nontoxic crossreacting material 45 (CRM45), along with their B fragments, readily bind the detergent. This suggests a masked hydrophobic domain on the B fragment of the toxin, crucial for its interaction with cell membranes. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound is a polyoxyethylene tert-octylphenyl ether with the general formula C14H22O(C2H4O)n, where n = 9-10. Its average molecular weight is approximately 647 g/mol.
Q4: What spectroscopic data is available for this compound?
A4: While specific spectroscopic data for this compound is not extensively discussed in the provided research, it is commonly characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Q5: How does temperature affect the phase behavior of this compound solutions?
A8: Temperature significantly impacts the phase behavior of this compound mixtures. In a system containing this compound, sodium dodecyl sulfate (SDS), and water, heating can induce transitions from hexagonal to lamellar phases and from gel to hexagonal phases. [] Additionally, the phase transition temperature of these lyotropic liquid crystal phases increases with increasing this compound content. []
Q6: How does this compound perform in different solvent systems?
A9: this compound can be used in various solvent systems, but its properties can change. For example, the microviscosity of this compound micelles decreases in the presence of formamide, as shown by fluorescence polarization of coumarin 6 and intermolecular pyrene excimer formation. []
Q7: Does this compound have specific catalytic properties?
A10: this compound is not inherently a catalyst. Its role in catalytic applications stems from its ability to solubilize and stabilize enzymes, thereby influencing their activity. For instance, it is used in the purification and characterization of various enzymes, such as D-amino acid dehydrogenase from Escherichia coli B. []
Q8: Are there any computational models for this compound's interaction with biological systems?
A11: While the provided research does not mention specific computational models for this compound, molecular dynamics simulations can be employed to study its interaction with lipid bilayers and proteins. Gibbs adsorption equation and surface tension equations have been used to model the insertion of this compound into phosphatidylethanolamine/cholesterol bilayers, providing insights into the thermodynamics of this process. []
Q9: How does the structure of this compound contribute to its properties?
A12: The amphiphilic nature of this compound, with its hydrophobic tert-octylphenyl group and hydrophilic polyoxyethylene chain, is crucial for its solubilizing and membrane-disrupting properties. The length of the polyoxyethylene chain can affect its CMC and cloud point. []
Q10: Are there any specific formulation strategies for this compound?
A13: While the research does not delve into specific formulations, this compound is often used in buffer solutions to maintain enzyme activity and stability during purification and characterization. For instance, it is used in the isolation of NADH:ubiquinone reductase from broad bean mitochondria. []
Q11: Are there alternatives to this compound for membrane solubilization?
A24: Yes, several alternatives exist, including octyl glucoside, sodium cholate, and Brij detergents. Each detergent has different properties, such as CMC, micelle size, and protein solubilization efficiency. [, ] Researchers often choose the most suitable detergent based on the specific application.
Q12: What techniques are commonly used to study this compound micelles?
A12: Various techniques are employed, including:
- Quasi-elastic light scattering spectroscopy: To determine micelle size, aggregation number, and hydration. []
- Small-angle neutron scattering: To study micelle structure and interparticle interactions. []
- Fluorescence probe techniques: To investigate micelle microviscosity, micropolarity, and permeability. []
- Polarographic studies: To analyze oxidation-reduction components bound to chromatophores in the presence of this compound. []
A12: While the papers don't offer a historical overview, this compound has been widely used in biochemical research for decades. Its introduction marked a significant advancement in membrane protein research, enabling scientists to solubilize and study membrane-bound proteins in a controlled environment.
Q13: Besides biochemical research, what other applications utilize this compound?
A13: this compound finds applications in various fields, including:
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